molecular formula C21H25N3O2 B5642747 1-(6-methylpyridin-2-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine

1-(6-methylpyridin-2-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine

Cat. No. B5642747
M. Wt: 351.4 g/mol
InChI Key: KTOQMGXBYHXFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(6-methylpyridin-2-yl)-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine often involves multiple steps, including condensation, cyclization, and functional group transformations. For example, similar compounds have been synthesized through reactions involving key intermediates and catalysts, highlighting the intricate processes required to construct such molecules (Campbell et al., 1987).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its heterocyclic components and the presence of a piperazine ring, which is a common feature in molecules with potential biological activity. Studies on similar structures have involved analyzing their conformations and intermolecular interactions to understand how these features contribute to their activity and properties (Ninganayaka Mahesha et al., 2019).

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)piperazin-1-yl]-(2,3,4,5-tetrahydro-1-benzoxepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-5-4-8-20(22-16)23-10-12-24(13-11-23)21(25)18-9-14-26-19-7-3-2-6-17(19)15-18/h2-8,18H,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOQMGXBYHXFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCN(CC2)C(=O)C3CCOC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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